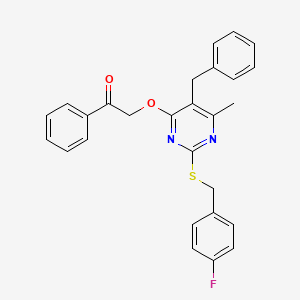
5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine is a complex organic compound with a unique structure that includes benzyl, fluorobenzylthio, methyl, and phenacyloxy groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzyl, fluorobenzylthio, methyl, and phenacyloxy groups through various substitution reactions. Common reagents used in these steps include benzyl bromide, 4-fluorobenzylthiol, methyl iodide, and phenacyl bromide. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Sodium hydride, alkyl halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Benzyl-2-(4-chlorobenzylthio)-6-methyl-4-phenacyloxypyrimidine
- 5-Benzyl-2-(4-bromobenzylthio)-6-methyl-4-phenacyloxypyrimidine
- 5-Benzyl-2-(4-methylbenzylthio)-6-methyl-4-phenacyloxypyrimidine
Uniqueness
5-Benzyl-2-(4-fluorobenzylthio)-6-methyl-4-phenacyloxypyrimidine is unique due to the presence of the fluorobenzylthio group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C27H23FN2O2S |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
2-[5-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]oxy-1-phenylethanone |
InChI |
InChI=1S/C27H23FN2O2S/c1-19-24(16-20-8-4-2-5-9-20)26(32-17-25(31)22-10-6-3-7-11-22)30-27(29-19)33-18-21-12-14-23(28)15-13-21/h2-15H,16-18H2,1H3 |
Clave InChI |
NXKBTZIDMIYDGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)SCC2=CC=C(C=C2)F)OCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


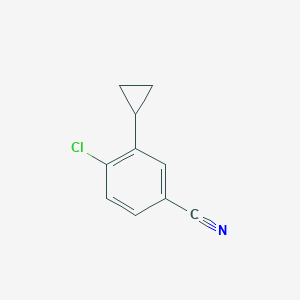
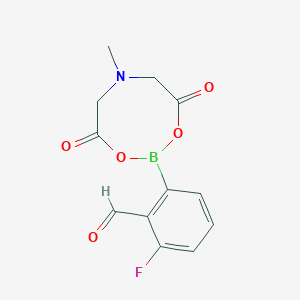
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)

![[(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)


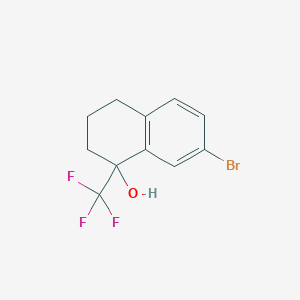

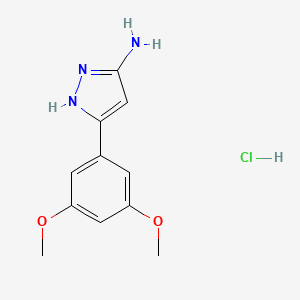
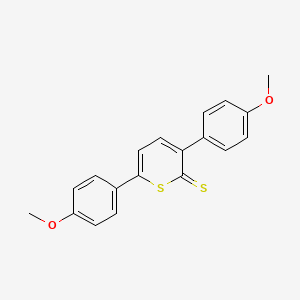
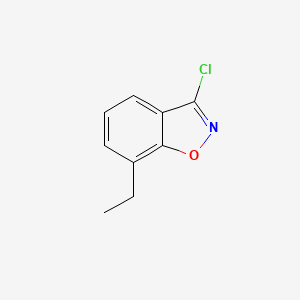

![Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
